2,3,4,5,6-pentafluoro-N-(4-methoxy-3-nitrophenyl)benzamide
Overview
Description
2,3,4,5,6-pentafluoro-N-(4-methoxy-3-nitrophenyl)benzamide is a synthetic organic compound with the molecular formula C14H7F5N2O4. It is characterized by the presence of five fluorine atoms attached to a benzene ring, along with a methoxy and nitro-substituted phenyl group attached to an amide linkage .
Preparation Methods
The synthesis of 2,3,4,5,6-pentafluoro-N-(4-methoxy-3-nitrophenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with pentafluorobenzoyl chloride and 4-methoxy-3-nitroaniline.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The pentafluorobenzoyl chloride is added dropwise to a solution of 4-methoxy-3-nitroaniline and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
2,3,4,5,6-pentafluoro-N-(4-methoxy-3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
2,3,4,5,6-pentafluoro-N-(4-methoxy-3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluoro-N-(4-methoxy-3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
2,3,4,5,6-pentafluoro-N-(4-methoxy-3-nitrophenyl)benzamide can be compared with other similar compounds such as:
2,3,4,5,6-pentafluoro-N-(2-methoxy-4-nitrophenyl)benzamide: This compound has a similar structure but with different positions of the methoxy and nitro groups, leading to variations in its chemical and biological properties.
2,3,4,5,6-pentafluoro-N-(4-methoxybenzyl)benzamide:
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(4-methoxy-3-nitrophenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5N2O4/c1-25-7-3-2-5(4-6(7)21(23)24)20-14(22)8-9(15)11(17)13(19)12(18)10(8)16/h2-4H,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKWAXZEXAIBGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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